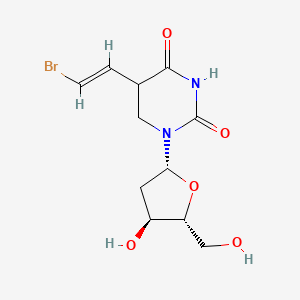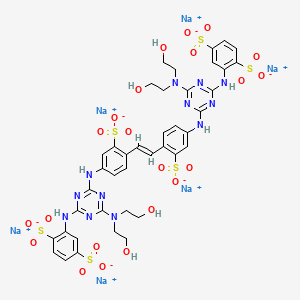
7-Hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate chromene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chroman-4-one: A structurally similar compound with slight variations in its chemical structure.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid:
Uniqueness
The uniqueness of 7-Hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C20H22O5 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H22O5/c1-20(2)8-7-14-16(25-20)6-5-12(18(14)22)15-10-24-17-9-11(21)3-4-13(17)19(15)23/h5-8,10-11,13,17,21-22H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
VQJCUHZQWWMXTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4CC(CCC4C3=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12338731.png)
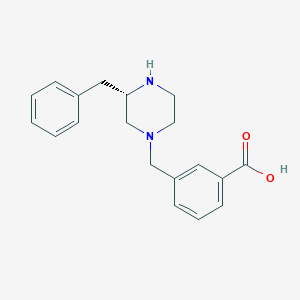
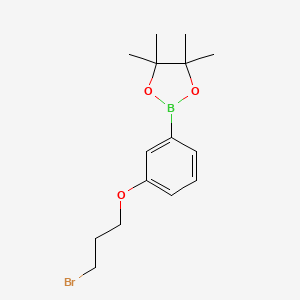
![1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12338752.png)
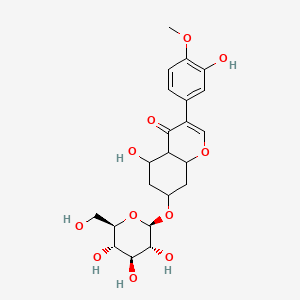
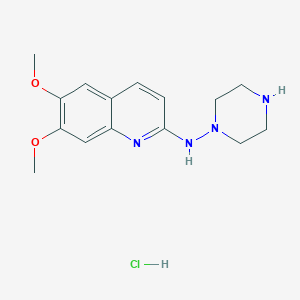
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)
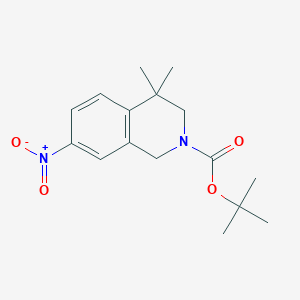

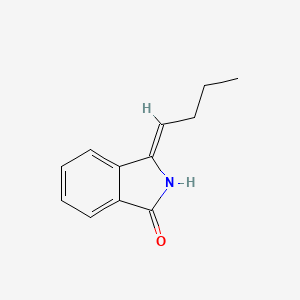
![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)
